molecular formula C27H17Br2NO6 B14921417 Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate

Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate

Cat. No.: B14921417
M. Wt: 611.2 g/mol
InChI Key: QERSBJDRUKKXAG-UHFFFAOYSA-N
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Description

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE is a complex organic compound with the molecular formula C27H17Br2NO6 It is characterized by the presence of bromophenyl and quinolinedicarboxylate groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different bromophenyl derivatives.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various bromophenyl derivatives.

Scientific Research Applications

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and quinolinedicarboxylate groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] ISOPHTHALATE: Similar in structure but with different carboxylate groups.

    BIS(2-BROMOETHYL) ETHER: Contains bromophenyl groups but lacks the quinolinedicarboxylate moiety.

Uniqueness

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 2,4-QUINOLINEDICARBOXYLATE is unique due to the presence of both bromophenyl and quinolinedicarboxylate groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.

Properties

Molecular Formula

C27H17Br2NO6

Molecular Weight

611.2 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate

InChI

InChI=1S/C27H17Br2NO6/c28-18-9-5-16(6-10-18)24(31)14-35-26(33)21-13-23(30-22-4-2-1-3-20(21)22)27(34)36-15-25(32)17-7-11-19(29)12-8-17/h1-13H,14-15H2

InChI Key

QERSBJDRUKKXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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